(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid applications
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid applications
An In-Depth Technical Guide to (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic Acid: A Key Building Block in Modern Peptide Therapeutics
Authored by: Gemini, Senior Application Scientist
Abstract
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid, commonly known as Fmoc-N-Me-Asn(Trt)-OH, is a pivotal N-methylated and side-chain protected asparagine derivative. Its unique structural features make it an indispensable tool in solid-phase peptide synthesis (SPPS) for the development of next-generation peptide therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and strategic applications. We delve into the mechanistic rationale for its use, detailing how the incorporation of N-methylated asparagine residues can significantly enhance the pharmacokinetic profiles of peptide drug candidates. This document serves as a technical resource for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, field-tested protocols.
Introduction: The Strategic Imperative for N-Methylated Peptides
The therapeutic potential of peptides is often hampered by their poor metabolic stability and low bioavailability.[1][2] A primary route of degradation is enzymatic cleavage by proteases. N-methylation of the peptide backbone is a highly effective strategy to overcome this limitation. By replacing the amide proton with a methyl group, N-methylation introduces steric hindrance that can significantly reduce susceptibility to proteolytic degradation, thereby extending the in vivo half-life of the peptide.[1]
Furthermore, N-methylation imparts conformational constraints on the peptide backbone, which can lead to enhanced receptor affinity, improved selectivity, and favorable changes in solubility and cell permeability.[1][3] Fmoc-N-Me-Asn(Trt)-OH is a key enabling reagent in this field, allowing for the precise, site-specific incorporation of an N-methylated asparagine residue into a growing peptide chain.
Chemical Profile and Structural Rationale
Fmoc-N-Me-Asn(Trt)-OH is an asparagine derivative with three critical modifications, each serving a distinct and vital purpose in the context of Fmoc-based solid-phase peptide synthesis.[4]
| Feature | Chemical Group | Purpose in SPPS |
| Nα-Protection | 9-Fluorenylmethoxycarbonyl (Fmoc) | A base-labile protecting group that is stable to the acidic conditions used for side-chain deprotection, forming the basis of orthogonal protection schemes in SPPS.[5][][7] |
| Nα-Modification | Methyl (Me) | Enhances proteolytic stability and modulates the conformational properties of the final peptide.[1][3] |
| Side-Chain Protection | Trityl (Trt) | A bulky, acid-labile group that protects the side-chain amide of asparagine from undesirable side reactions, such as dehydration to a nitrile during activation, and improves solubility.[8] |
Molecular Structure:
Caption: Structure of Fmoc-N-Me-Asn(Trt)-OH.
Synthesis of Fmoc-N-Me-Asn(Trt)-OH
While commercially available, an in-house synthesis of Fmoc-N-Me-Asn(Trt)-OH can be achieved through a multi-step process. The Biron-Kessler method, which utilizes a solid support as a temporary protecting group for the carboxylic acid, is a common approach.[2]
Workflow for Solid-Phase Synthesis:
Caption: Solid-Phase Synthesis Workflow.
Detailed Protocol for Synthesis:
Materials: 2-Chlorotrityl chloride (2-CTC) resin, Fmoc-Asn(Trt)-OH, Dichloromethane (DCM), N,N-Diisopropylethylamine (DIEA), Piperidine, N,N-Dimethylformamide (DMF), 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine, Methyl iodide (MeI) or Dimethyl sulfate ((Me)2SO4), 1,8-Diazabicycloundec-7-ene (DBU), Diphenylguanidine (DPG), 2-Mercaptoethanol, Fmoc-O-succinimide (Fmoc-OSu), Hexafluoroisopropanol (HFIP).
Step 1: Resin Loading
-
Swell 2-CTC resin in DCM in a reaction vessel.
-
Dissolve Fmoc-Asn(Trt)-OH (3 eq.) in DCM.
-
Add the amino acid solution to the resin, followed by DIEA (9 eq.).
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM and DMF.
Step 2: Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 10 minutes.
-
Wash the resin with DMF and DCM.
Step 3: N-Nosylation
-
Swell the resin in DMF.
-
Add a solution of o-NBS-Cl (5 eq.) and collidine (5 eq.) in DMF.
-
Agitate for 2 hours.
-
Wash with DMF and DCM.
Step 4: N-Methylation
-
Swell the resin in DMF.
-
Add a solution of MTBD (1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine) (0.5 eq.) and methyl iodide (10 eq.) in DMF.
-
Agitate overnight.
-
Wash with DMF and DCM.
Step 5: Denosylation
-
Swell the resin in DMF.
-
Treat with a solution of DPG (5 eq.), DBU (2.5 eq.), and 2-mercaptoethanol (10 eq.) in DMF.
-
Agitate for 30 minutes.
-
Wash with DMF and DCM.
Step 6: N-Fmoc Protection
-
Swell the resin in DMF.
-
Add a solution of Fmoc-OSu (3 eq.) in DMF.
-
Agitate for 2 hours.
-
Wash with DMF and DCM.
Step 7: Cleavage from Resin
-
Treat the resin with a solution of 20% HFIP in DCM.
-
Collect the filtrate and evaporate the solvent to yield the final product.
Application in Solid-Phase Peptide Synthesis
The primary application of Fmoc-N-Me-Asn(Trt)-OH is as a building block in SPPS to introduce N-methylated asparagine residues.[9]
Workflow for Incorporation into a Peptide Chain:
Caption: SPPS Incorporation Workflow.
Detailed Protocol for Coupling:
Materials: Peptide-resin with a free N-terminal amine, Fmoc-N-Me-Asn(Trt)-OH, Coupling reagents (e.g., HBTU, HATU), Base (e.g., DIEA, Collidine), DMF, DCM.
Step 1: Activation and Coupling
-
Dissolve Fmoc-N-Me-Asn(Trt)-OH (3-5 eq.) and a coupling reagent such as HBTU (3-5 eq.) in DMF.
-
Add a base like DIEA (6-10 eq.) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the swelled peptide-resin.
-
Agitate for 1-4 hours. The sterically hindered nature of N-methylated amino acids may require longer coupling times or double coupling.
Step 2: Monitoring and Capping
-
Perform a Kaiser test to check for complete coupling (the test should be negative).
-
If the coupling is incomplete, repeat the coupling step.
-
Optionally, cap any unreacted N-terminal amines with acetic anhydride and DIEA in DMF.
Step 3: Fmoc Deprotection
-
Wash the resin thoroughly.
-
Treat with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
The peptide chain is now elongated with an N-methylated asparagine residue, and the synthesis can proceed to the next amino acid.
Mechanistic Impact on Peptide Properties
The incorporation of an N-methylated asparagine residue can have profound effects on the resulting peptide's biological and pharmacological properties.
| Property | Mechanism of Action |
| Increased Proteolytic Stability | The N-methyl group provides steric hindrance at the amide bond, preventing recognition and cleavage by proteases.[1] |
| Enhanced Membrane Permeability | N-methylation can disrupt intramolecular hydrogen bonding, leading to a more lipophilic character and facilitating passive diffusion across cell membranes.[1] |
| Improved Oral Bioavailability | A combination of increased enzymatic stability and enhanced intestinal permeability contributes to better oral bioavailability.[1] |
| Conformational Rigidity | The steric bulk of the methyl group restricts the rotation around the Cα-N bond, leading to a more defined and rigid peptide conformation. This can enhance binding affinity to the target receptor. |
| Modulation of Receptor Activity | By altering the peptide's conformation, N-methylation can convert a receptor agonist into an antagonist or vice versa, and can fine-tune binding selectivity.[1] |
Conclusion
Fmoc-N-Me-Asn(Trt)-OH is more than just a protected amino acid; it is a strategic tool for rational peptide drug design. Its use allows for the precise engineering of peptides with enhanced stability, bioavailability, and tailored biological activity. As the demand for more effective and patient-friendly peptide therapeutics grows, the importance of specialized building blocks like Fmoc-N-Me-Asn(Trt)-OH will continue to increase, paving the way for novel treatments for a wide range of diseases.
References
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- Native chemical ligation in protein synthesis and semi-synthesis. SciSpace.
- Fmoc-N-Me-Asn(Trt)-OH | 941296-80-6. Biosynth.
- A Type of Auxiliary for Native Chemical Peptide Ligation beyond Cysteine and Glycine Junctions. Semantic Scholar.
- Advances in Fmoc solid-phase peptide synthesis. PMC.
- Orthogonal Ligation of Unprotected Peptide Segments through Pseudoproline Formation for the Synthesis of HIV-1 Protease Analogs. Journal of the American Chemical Society.
- N-Methyl amino acids. Aapptec Peptides.
- An Improved Synthesis of Fmoc- N -methyl-β-amino Acids.
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- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.
- Fmoc-Asn(Trt)-OH [132388-59-1]. Aapptec Peptides.
- Why Fmoc-Protected Amino Acids Domin
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid. MedchemExpress.com.
- Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. PubMed.
Sources
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